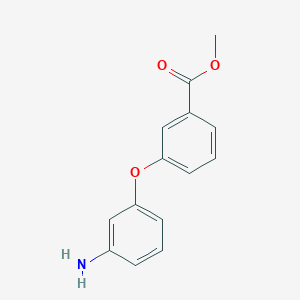

Methyl 3-(3-aminophenoxy)benzoate

Description

Methyl 3-(3-aminophenoxy)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a 3-aminophenoxy substituent at the meta position of the benzene ring. These derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions, often employing bases like DIPEA and triazine intermediates (e.g., 2,4,6-trichlorotriazine) . Key applications include roles as intermediates in drug development, such as tumor growth inhibitors or antiviral agents .

Properties

CAS No. |

183270-47-5 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 3-(3-aminophenoxy)benzoate |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)10-4-2-6-12(8-10)18-13-7-3-5-11(15)9-13/h2-9H,15H2,1H3 |

InChI Key |

KMNZDPFPFDVSKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Melting Points : Bulky substituents (e.g., triazine in ) increase melting points (151–156°C) due to enhanced crystallinity, while methoxy groups (e.g., ) lower melting points (79–82°C) by disrupting packing .

- Solubility: Amino and hydroxy groups (e.g., ) improve aqueous solubility via hydrogen bonding, whereas lipophilic groups (e.g., chloro in ) enhance organic solvent compatibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(3-aminophenoxy)benzoate, and how do reaction conditions influence efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or multi-step coupling. For example, triazine intermediates are prepared via stepwise substitution with phenols and amines under controlled temperatures (e.g., -35°C for initial steps to minimize side reactions) using DIPEA as a base. Purification often employs column chromatography (e.g., silica gel with hexane/EtOAc gradients) and recrystallization from CHCl3/hexane . Key factors include stoichiometric ratios of reagents, reaction time, and temperature gradients to ensure regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for the ester methyl group (~δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–8.0 ppm). The NH proton in the aminophenoxy group appears as a broad singlet (~δ 10.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for triazine-based derivatives with potential enzyme inhibitory activity. Its aminophenoxy moiety enables conjugation with electrophiles (e.g., chlorotriazines) to generate libraries of bioactive molecules for target screening .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses involving triazine intermediates?

- Methodological Answer :

- Stoichiometric Adjustments : Use 1.15–1.5 equivalents of methyl 3-aminobenzoate to drive coupling reactions to completion .

- Temperature Control : Maintain -35°C during initial substitution to prevent di- or tri-substitution byproducts.

- Purification : Employ medium-pressure liquid chromatography (MPLC) with gradients of CH2Cl2/EtOAc for high-purity isolation .

Q. How can conflicting NMR data for this compound derivatives, such as tautomerism or unexpected splitting, be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at elevated temperatures (e.g., 40–60°C) .

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding networks to validate structural assignments .

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data.

Q. What strategies mitigate side reactions during the coupling of this compound with electrophilic reagents?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attack .

- pH Control : Use buffered conditions (e.g., pH 7–8) to deprotonate the amine selectively without hydrolyzing the ester.

- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Reproducibility Checks : Verify purity (>95% by HPLC) and confirm stereochemistry (via chiral chromatography or optical rotation) .

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate bioactivity assays and normalize results across labs.

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via LC-MS and quantify decomposition products .

- Solid-State NMR : Assess crystallinity and polymorphic transitions that may affect stability .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Coupling Temperature | -35°C (step 1); 35°C (step 3) | |

| Equivalents of DIPEA | 1.1–1.6 equiv. per substitution | |

| Purification Solvent System | CH2Cl2/EtOAc (gradient) | |

| Yield Optimization | 85–90% via MPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.